

# Comparative Analysis of AZD-8529 and JNJ-40411813: mGluR2 Positive Allosteric Modulators

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Compound of Interest		
Compound Name:	AZD-8529 mesylate	
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This guide provides a detailed comparison of two investigational small molecules, AZD-8529 and JNJ-40411813, both of which are positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). The glutamatergic system, particularly the mGluR2 receptor, is a key target in neuroscience for its role in modulating synaptic transmission and neuronal excitability.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of available preclinical and clinical data, experimental methodologies, and a visualization of the underlying signaling pathway.

### **Mechanism of Action**

Both AZD-8529 and JNJ-40411813 function as mGluR2 PAMs.[3][4] Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous agonist, glutamate.[1][5] This mechanism offers the potential for greater selectivity and a more nuanced modulation of signaling, as the activity of PAMs is dependent on the local, physiological release of glutamate.[5]

Activation of the mGluR2 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to Gαi/o proteins. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] This cascade ultimately results in the inhibition of voltage-gated calcium channels and a reduction in neurotransmitter release, effectively dampening excessive excitatory signaling.[1]



### Signaling Pathway and Experimental Workflow

The signaling pathway for mGluR2 activation is depicted below. Upon binding of glutamate, the receptor undergoes a conformational change. A PAM, such as AZD-8529 or JNJ-40411813, binds to an allosteric site, enhancing this process. This leads to the activation of the associated Gai/o protein, which in turn inhibits adenylyl cyclase, reducing cAMP production and downstream signaling.

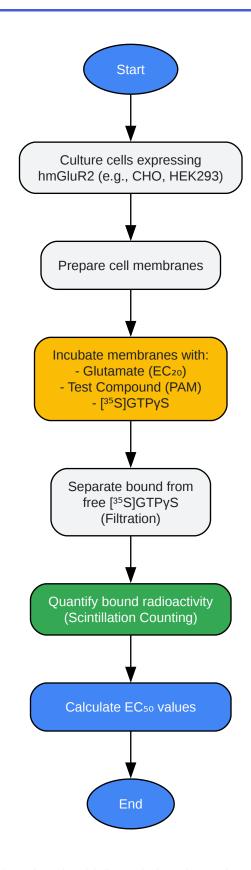


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Caption: mGluR2 signaling pathway activated by glutamate and enhanced by a Positive Allosteric Modulator (PAM).

A common experimental workflow to assess the in vitro potency of mGluR2 PAMs is the [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor of interest.





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Caption: Workflow for a [35S]GTPγS binding assay to determine the potency of an mGluR2 PAM.

# **Quantitative Data Comparison**

The following tables summarize the available preclinical and clinical data for AZD-8529 and JNJ-40411813.

Table 1: In Vitro Pharmacology

Parameter	AZD-8529	JNJ-40411813
Binding Affinity (Ki)	16 nM[3]	Not Reported
PAM Potency (EC <sub>50</sub> )	195 nM ([ <sup>35</sup> S]GTPγS assay)[3] [7]	147 ± 42 nM ([³⁵S]GTPγS assay)[5][8][9]
64 ± 29 nM (Ca <sup>2+</sup> mobilization assay)[5][8][9]		
Max Potentiation (E <sub>max</sub> )	110% (1.3-fold potentiation)[3]	273 ± 32% (in presence of 4 μM glutamate)[5]
Selectivity	Weak PAM for mGluR5 (EC <sub>50</sub> = 3.9 μM); Antagonist for mGluR8 (IC <sub>50</sub> = 23 μM)[3]	Did not displace mGluR2/3 antagonist [³H]LY341495[5][8]
Modest activity at 9 of 161 other targets tested[3]	Moderate affinity for $5HT_{2a}$ receptor (Kb = $1.1 \mu M$ )[8]	

# Table 2: In Vivo & Pharmacokinetic Data (Rodent Models)



Parameter	AZD-8529	JNJ-40411813
Model	Murine model of schizophrenia (PCP-induced hyper- locomotion)[3]	Spontaneous and PCP-induced hyperlocomotion in mice[10][11]
Effect	Reversed hyper-locomotion[3]	Inhibited hyperlocomotion[10] [11]
Receptor Occupancy (ED50)	Not Reported	16 mg/kg (p.o.) in rats[5][8]
PK-PD Modeling (EC50)	Not Reported	1032 ng/mL in rats[5][8]
Oral Bioavailability	Not Reported	31% in fed rats[5][8]
Peak Plasma Conc. (C <sub>max</sub> )	Not Reported	938 ng/mL at 0.5 h (10 mg/kg p.o. in rats)[5][8]
Half-life (t1/2)	Not Reported	2.3 ± 0.5 h in rats[5]
CNS Penetration	Yes, CSF levels were ~half of plasma free-fraction in healthy volunteers[3]	Yes, demonstrated CNS activity[12]

**Table 3: Clinical Development Summary** 



Indication	AZD-8529	JNJ-40411813 (ADX71149)
Schizophrenia	Phase 2: Monotherapy (40 mg) did not show significant improvement in PANSS score vs. placebo.[3][13]	Phase 2a: Add-on therapy met safety/tolerability objectives; suggested potential benefit for residual negative symptoms.[5]
Anxiety/Depression	Not Reported	Investigated for anxious depression but development not pursued for this indication. [4]
Epilepsy	Not Reported	Phase 2: Adjunctive therapy (50-200 mg) failed to meet the primary endpoint of reducing seizure frequency in patients with focal onset seizures.[14] [15][16]
Addiction	Preclinical: Blocked cue- induced relapse to alcohol seeking in rats; decreased nicotine self-administration in monkeys.[7][17]	Not Reported
Safety Profile (Human)	Single doses up to 310mg, repeated up to 250mg/day. Mild AEs (headache, GI upset). [3]	Acceptable safety profile in epilepsy trials; mild to moderate AEs.[14][18]

### **Discussion and Comparison**

Both AZD-8529 and JNJ-40411813 are potent mGluR2 PAMs with nanomolar efficacy in vitro. JNJ-40411813 appears to have a higher maximal potentiation effect in the reported assays.[3] [5] While both compounds are selective for mGluR2, JNJ-40411813 has noted off-target affinity for the 5-HT<sub>2a</sub> receptor, which was attributed to a rodent-specific metabolite and resulted in higher than expected in vivo occupancy of this receptor in rats.[8][10]



In preclinical models relevant to psychosis, both compounds demonstrated efficacy in reducing hyperlocomotion induced by NMDA receptor antagonists like PCP.[3][10][11] This provided a strong rationale for their clinical investigation in schizophrenia.

However, their clinical development paths have diverged with largely unsuccessful outcomes. AZD-8529 failed to show efficacy as a monotherapy in a Phase 2 schizophrenia trial.[13] JNJ-40411813 (also known as ADX71149) showed some promise for negative symptoms as an adjunctive therapy in an early schizophrenia study but did not warrant further development for anxious depression.[4][5] More recently, a Phase 2 trial of JNJ-40411813 as an adjunctive treatment for epilepsy was terminated for futility, as it failed to significantly reduce seizure frequency compared to placebo.[14][15]

Interestingly, preclinical data for AZD-8529 suggests a potential role in addiction, as it was shown to reduce relapse-like behavior for alcohol and nicotine in animal models.[7][17] The clinical relevance of these findings remains to be explored.

# Experimental Protocols [35S]GTPyS Binding Assay (General Protocol)

This assay measures G-protein activation following receptor stimulation. The protocol is adapted from methodologies described for both compounds.[5][7]

- Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR2 receptor are cultured and harvested.[5][7] Cell pellets are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction.
- Assay Reaction: Membranes are incubated in an assay buffer containing GDP, [35]GTPγS (a non-hydrolyzable GTP analog), a sub-maximal (EC20) concentration of glutamate, and varying concentrations of the test compound (e.g., AZD-8529 or JNJ-40411813).[5][7]
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound [35S]GTPyS while allowing unbound radioligand to pass through.



- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: Data are analyzed using non-linear regression to determine the EC<sub>50</sub> (concentration of the PAM that produces 50% of the maximal response) and E<sub>max</sub> (maximal potentiation effect).

# PCP-Induced Hyperlocomotion in Mice (General Protocol)

This is a common preclinical model to assess antipsychotic-like activity.[3][10]

- Animals: Male mice are habituated to the testing environment (e.g., open-field arenas).
- Drug Administration: Mice are pre-treated with the test compound (e.g., AZD-8529 or JNJ-40411813) or vehicle via an appropriate route (e.g., subcutaneous or oral).
- Induction of Hyperlocomotion: After a set pre-treatment time, mice are administered phencyclidine (PCP) to induce hyperlocomotor activity.
- Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitoring systems.
- Data Analysis: The effects of the test compound on PCP-induced hyperlocomotion are compared to the vehicle-treated control group.

### Conclusion

AZD-8529 and JNJ-40411813 are structurally distinct, potent, and selective mGluR2 PAMs. While they demonstrated promising and comparable activity in preclinical models of psychosis, this has not translated into clinical efficacy for schizophrenia or epilepsy. The failure of these compounds in late-stage trials raises questions about the therapeutic utility of the mGluR2 PAM mechanism for these specific indications. However, the preclinical evidence for AZD-8529 in addiction models suggests that the therapeutic potential of this class of compounds may lie in other areas of neuropsychiatric research.[7][17] Further investigation is required to determine if specific patient populations might benefit from this modulatory approach to glutamatergic signaling.[19]



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